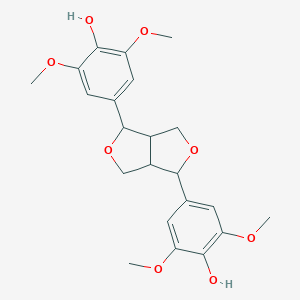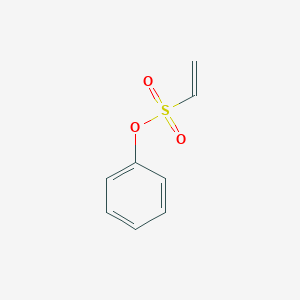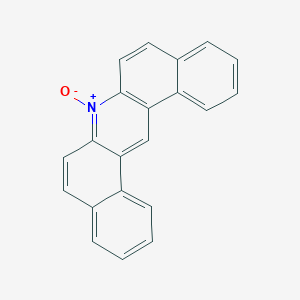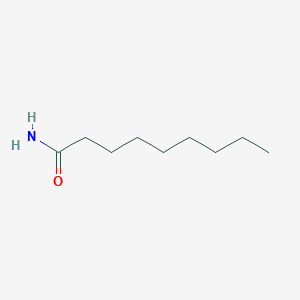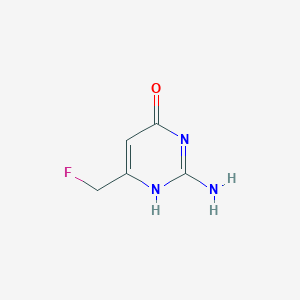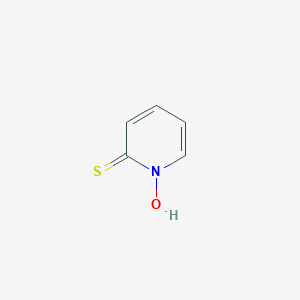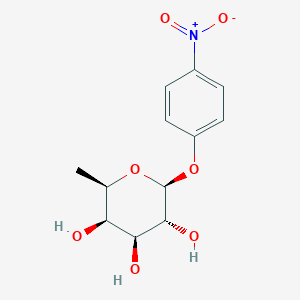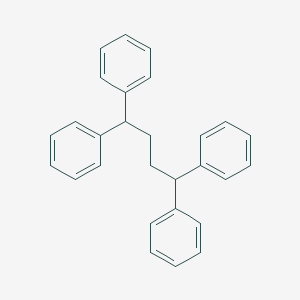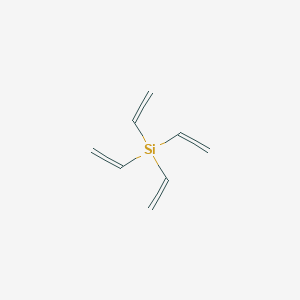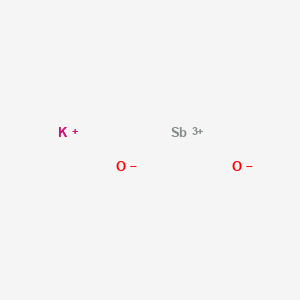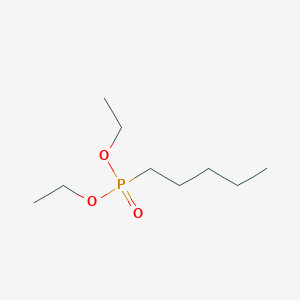
Phosphonic acid, pentyl-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, pentyl-, diethyl ester is an organophosphorus compound with the chemical formula (C_9H_{21}O_3P) It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, pentyl-, diethyl ester can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with pentyl bromide under reflux conditions to yield diethyl pentylphosphonate .
Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with alkyl halides. This reaction typically uses a palladium catalyst such as Pd(PPh₃)₄ and occurs under microwave irradiation, resulting in high yields and retention of configuration at the phosphorus center .
Industrial Production Methods
Industrial production of diethyl pentylphosphonate often employs large-scale Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, continuous flow reactors may be used to enhance the reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
Phosphonic acid, pentyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Phosphonic acid, pentyl-, diethyl ester has diverse applications in scientific research:
作用机制
The mechanism of action of diethyl pentylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The phosphorus atom in the compound can form strong bonds with various biomolecules, leading to its biological activity .
相似化合物的比较
Similar Compounds
Diethyl benzylphosphonate: Used in the synthesis of antimicrobial agents and as a reactant in organic synthesis.
Diethyl methylphosphonate: Commonly used as a flame retardant and in the synthesis of other organophosphorus compounds.
Diethyl ethylphosphonate: Utilized in the production of plasticizers and as an intermediate in chemical synthesis.
Uniqueness
Phosphonic acid, pentyl-, diethyl ester is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where other phosphonates may not be as effective, such as in the synthesis of certain biologically active compounds and specialty chemicals .
属性
CAS 编号 |
1186-17-0 |
|---|---|
分子式 |
C9H21O3P |
分子量 |
208.23 g/mol |
IUPAC 名称 |
1-diethoxyphosphorylpentane |
InChI |
InChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3 |
InChI 键 |
RWKSDJWCHGWVBF-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(OCC)OCC |
规范 SMILES |
CCCCCP(=O)(OCC)OCC |
同义词 |
Pentylphosphonic acid diethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


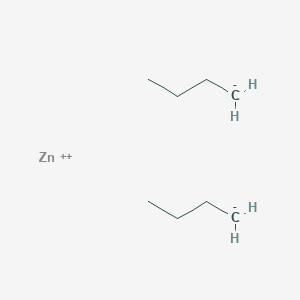
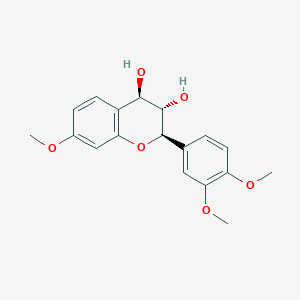
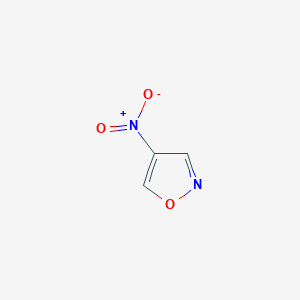
![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)
